3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a fluorinated heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their broad-spectrum activity and have been reported to possess anticancer and antioxidant properties . The presence of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules .
Synthesis Analysis
The synthesis of fluorinated 1,2,4-oxadiazoles can be achieved through photochemical methods. For instance, irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of nitrogen nucleophiles such as ammonia or primary and secondary aliphatic amines can produce 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles . Another approach involves the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine, leading to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones .
Molecular Structure Analysis
The molecular structure of fluorinated oxadiazoles has been confirmed through various analytical techniques, including X-ray crystallography. For example, the crystal packing of fluorinated five-membered heterocycles such as 1-methyl-3-methylamino-5-perfluoroheptyl-1,2,4-triazole and 2-methylamino-5-trifluoromethyl-1,3,4-oxadiazole has been elucidated, providing valuable information on the molecular conformation .
Chemical Reactions Analysis
Fluorinated 1,2,4-oxadiazoles can undergo a variety of chemical reactions. The reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite can afford difluoromethylenated oxadiazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine and related compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can significantly affect the lipophilicity, stability, and metabolic properties of these molecules. For instance, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines has shown good reproducibility and accuracy in LC-MS/MS and 19F NMR analyses, indicating the impact of fluorine on analytical applications .
Scientific Research Applications
Photochemical Synthesis Applications
- The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been explored, showing pathways leading to 5-perfluoroalkyl-1,3,4-oxadiazoles and 5-perfluoroalkyl-1,2,4-triazoles, useful for synthesizing target fluorinated structures (Pace et al., 2004).
- A photochemical methodology for synthesizing perfluoroalkyl-1,2,4-oxadiazoles like 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles has been established (Buscemi, Pace, & Vivona, 2000).
Synthesis and Transformation Applications
- The synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions has been described (Reitz & Finkes, 1989).
- 4-Amino-Δ2-1,2,4-oxadiazolines have been transformed into 2-arylamino-1,3,4-oxadiazoles and thiadiazoles, a significant method for creating diverse heterocyclic structures (Hussein et al., 1994).
Anticancer Applications
- A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives have been synthesized and tested for anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOPZJDBIFNDGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592204 |
Source
|
Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
CAS RN |
910442-24-9 |
Source
|
Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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